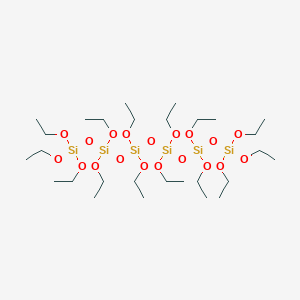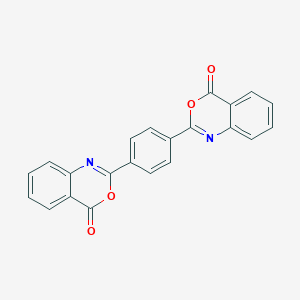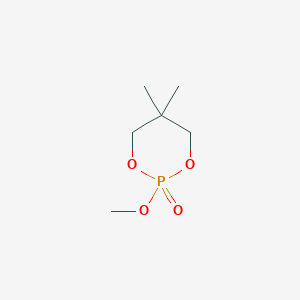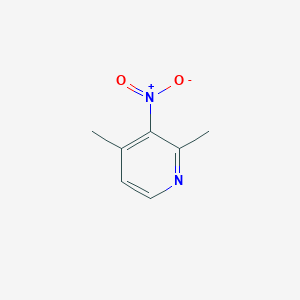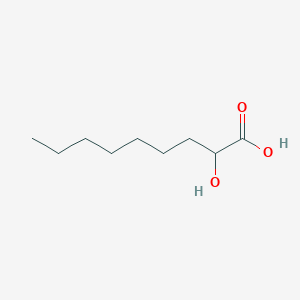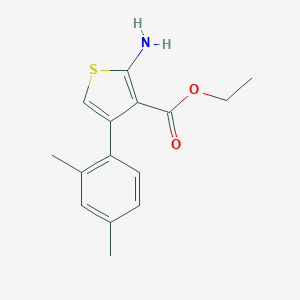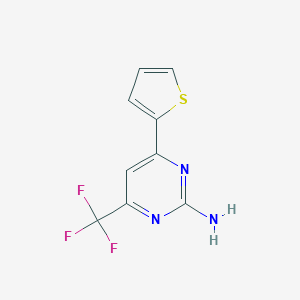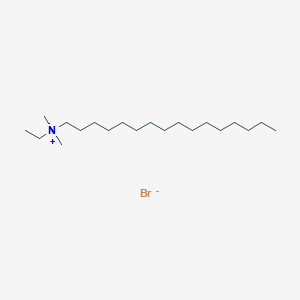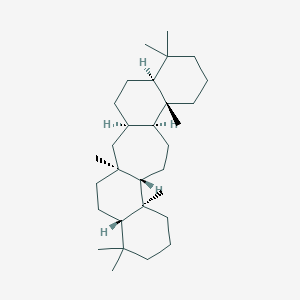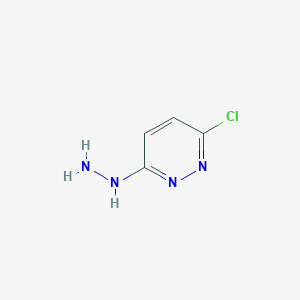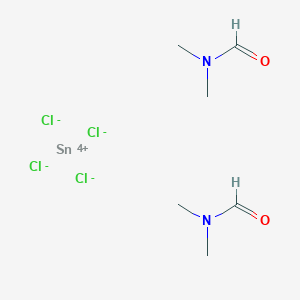
Tetrachlorobis(N,N-dimethylformamide-O)tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachlorobis(N,N-dimethylformamide-O)tin, also known as Tin(IV) Chloride Dihydrate, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a white crystalline powder that is soluble in water and organic solvents. It has been used in the synthesis of organic compounds, as a catalyst in chemical reactions, and in the production of electronic components. In
Wirkmechanismus
The mechanism of action of Tetrachlorobis(N,N-dimethylformamide-O)tin is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can donate an electron pair to a reactant molecule, facilitating the formation of a new bond. This compound has been shown to be highly effective in promoting chemical reactions, due to its ability to stabilize intermediates and transition states.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Tetrachlorobis(N,N-dimethylformamide-O)tin. However, studies have shown that this compound can be toxic to cells and can cause damage to DNA. It is important to handle this compound with care and to follow proper safety protocols when working with it.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tetrachlorobis(N,N-dimethylformamide-O)tin is its high catalytic activity, which makes it an ideal catalyst for a wide range of chemical reactions. Additionally, this compound is relatively easy to synthesize and is readily available in the market. However, it is important to note that this compound can be toxic and should be handled with care. It is also important to ensure that proper safety protocols are followed when working with this compound.
Zukünftige Richtungen
There are several future directions for the research and development of Tetrachlorobis(N,N-dimethylformamide-O)tin. One potential application is in the field of organic synthesis, where this compound can be used to synthesize new organic compounds with unique properties. Additionally, this compound has shown potential in the treatment of cancer and other diseases, and further research is needed to explore its potential in this area. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in terms of its potential effects on human health and the environment.
Conclusion:
Tetrachlorobis(N,N-dimethylformamide-O)tin is a highly versatile and effective catalyst that has been extensively studied for its potential applications in various scientific research fields. While there is still much to be learned about the mechanism of action, biochemical and physiological effects, and potential applications of this compound, it is clear that it has significant potential in a wide range of areas. With further research and development, Tetrachlorobis(N,N-dimethylformamide-O)tin could prove to be a valuable tool for scientists and researchers in a variety of fields.
Synthesemethoden
Tetrachlorobis(N,N-dimethylformamide-O)tin can be synthesized by the reaction of tin(IV) chloride and N,N-dimethylformamide. The reaction takes place in the presence of a catalyst, such as aluminum chloride. The product is obtained by evaporating the solvent and recrystallizing the residue from water.
Wissenschaftliche Forschungsanwendungen
Tetrachlorobis(N,N-dimethylformamide-O)tin has been widely used in scientific research as a catalyst in various chemical reactions. It has been used in the synthesis of organic compounds, such as esters, amides, and ethers. This compound has also been used in the production of electronic components, such as transistors and capacitors. Additionally, it has been studied for its potential applications in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
16902-02-6 |
|---|---|
Produktname |
Tetrachlorobis(N,N-dimethylformamide-O)tin |
Molekularformel |
C6H13Cl4N2O2Sn |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
N,N-dimethylformamide;tin(4+);tetrachloride |
InChI |
InChI=1S/2C3H7NO.4ClH.Sn/c2*1-4(2)3-5;;;;;/h2*3H,1-2H3;4*1H;/q;;;;;;+4/p-4 |
InChI-Schlüssel |
XUNZIBRAEVGMKB-UHFFFAOYSA-J |
SMILES |
CN(C)C=O.CN(C)C=O.[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
Kanonische SMILES |
CN(C)C=O.CN(C)C=O.[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
Andere CAS-Nummern |
16902-02-6 |
Synonyme |
tetrachlorobis(N,N-dimethylformamide-O)tin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



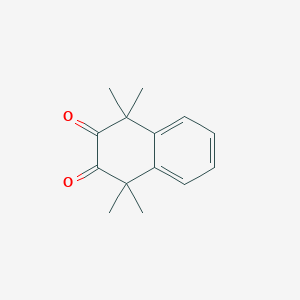
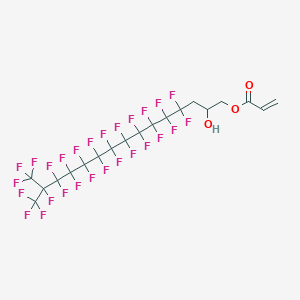
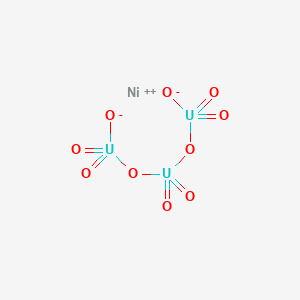
![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)
